molecular formula C10H11N3S2 B12721364 Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- CAS No. 19850-61-4

Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)-

Cat. No.: B12721364
CAS No.: 19850-61-4
M. Wt: 237.3 g/mol
InChI Key: UMORXWFPKPBKHD-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is a chemical compound with a complex structure that includes a hydrazinecarbothioamide group and a benzothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- typically involves the reaction of hydrazides with isothiocyanates. For example, hydrazides can react with 2,4-difluorophenyl isothiocyanate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different hydrazine derivatives .

Scientific Research Applications

Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)
  • Benzoic acid hydrazone derivatives
  • Chroman-4-one hydrazones derivatives

Uniqueness

Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is unique due to its specific structure, which includes a benzothiopyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

19850-61-4

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

[(Z)-2,3-dihydrothiochromen-4-ylideneamino]thiourea

InChI

InChI=1S/C10H11N3S2/c11-10(14)13-12-8-5-6-15-9-4-2-1-3-7(8)9/h1-4H,5-6H2,(H3,11,13,14)/b12-8-

InChI Key

UMORXWFPKPBKHD-WQLSENKSSA-N

Isomeric SMILES

C\1CSC2=CC=CC=C2/C1=N\NC(=S)N

Canonical SMILES

C1CSC2=CC=CC=C2C1=NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.